molecular formula C11H16BrMgN B13430778 magnesium;N-ethyl-N-(phenylmethyl)ethanamine;bromide

magnesium;N-ethyl-N-(phenylmethyl)ethanamine;bromide

Cat. No.: B13430778
M. Wt: 266.46 g/mol
InChI Key: WBSKDMMVDGGAEZ-UHFFFAOYSA-M
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Description

Magnesium;N-ethyl-N-(phenylmethyl)ethanamine;bromide is a compound that combines magnesium with an organic amine and bromide

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;N-ethyl-N-(phenylmethyl)ethanamine;bromide typically involves the reaction of magnesium metal with N-ethyl-N-(phenylmethyl)ethanamine and bromide. This reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) to prevent the magnesium from reacting with water. The reaction is initiated by adding a small amount of iodine to activate the magnesium surface.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems allows for precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Magnesium;N-ethyl-N-(phenylmethyl)ethanamine;bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Reduction Reactions: Reduces certain organic compounds to their corresponding alcohols or amines.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of an acid to form secondary and tertiary alcohols.

    Halides: Substitutes halides in organic compounds under mild conditions.

    Reducing Agents: Often used with reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Amines: Produced from the reduction of nitro compounds or nitriles.

    Substituted Organic Compounds: Resulting from substitution reactions with halides.

Scientific Research Applications

Magnesium;N-ethyl-N-(phenylmethyl)ethanamine;bromide has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients (APIs).

    Material Science: Utilized in the preparation of novel materials with specific properties.

    Catalysis: Acts as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of magnesium;N-ethyl-N-(phenylmethyl)ethanamine;bromide involves the formation of a Grignard reagent, which is a highly reactive nucleophile. This nucleophile can attack electrophilic centers in organic molecules, leading to the formation of new carbon-carbon bonds. The magnesium atom plays a crucial role in stabilizing the intermediate species formed during the reaction.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium;N-methyl-N-(phenylmethyl)ethanamine;bromide
  • Magnesium;N-ethyl-N-(phenylmethyl)propanamine;bromide
  • Magnesium;N-ethyl-N-(phenylmethyl)butanamine;bromide

Uniqueness

Magnesium;N-ethyl-N-(phenylmethyl)ethanamine;bromide is unique due to its specific combination of magnesium, an organic amine, and bromide. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis and other applications.

Properties

Molecular Formula

C11H16BrMgN

Molecular Weight

266.46 g/mol

IUPAC Name

magnesium;N-ethyl-N-(phenylmethyl)ethanamine;bromide

InChI

InChI=1S/C11H16N.BrH.Mg/c1-3-12(4-2)10-11-8-6-5-7-9-11;;/h5-6,8-9H,3-4,10H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

WBSKDMMVDGGAEZ-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)CC1=CC=C[C-]=C1.[Mg+2].[Br-]

Origin of Product

United States

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